7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
Overview
Description
7-(4-Methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This structure is notable for its potential applications in medicinal chemistry due to its unique chemical properties and biological activities. The presence of a methoxybenzyl group and a methyl group on the pyrazolo[3,4-d]pyrimidine scaffold enhances its chemical reactivity and potential for interaction with biological targets.
Mechanism of Action
Target of Action
Similar compounds have been found to target janus kinases (jaks) , which play a crucial role in signal transduction for a variety of cytokines and growth factors .
Mode of Action
Compounds with similar structures have been identified as jak inhibitors . These inhibitors work by binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation and activation of STATs, and thus blocking the JAK-STAT signaling pathway .
Biochemical Pathways
Given its potential role as a jak inhibitor , it may impact the JAK-STAT signaling pathway. This pathway is involved in processes such as cell proliferation, differentiation, cell migration, and apoptosis .
Pharmacokinetics
The molecular weight of the compound is 28629 , which is within the acceptable range for good bioavailability
Result of Action
Jak inhibitors, like this compound, can block the jak-stat signaling pathway , potentially leading to reduced inflammation and immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable hydrazine derivative, the pyrazole ring can be formed through cyclization reactions with diketones or β-keto esters under acidic or basic conditions.
Construction of the Pyrimidine Ring: The pyrazole intermediate is then reacted with formamide or other formylating agents to construct the pyrimidine ring.
Introduction of Substituents: The methoxybenzyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyrazolo[3,4-d]pyrimidine core using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the methoxybenzyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from the methoxybenzyl group.
Reduction: Formation of alcohols or amines from the pyrazolo[3,4-d]pyrimidine core.
Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidines with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It has been explored as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to interact with various biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable heterocyclic structure.
Comparison with Similar Compounds
Similar Compounds
7-Benzyl-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione: Lacks the methoxy group, which may reduce its reactivity and biological activity.
7-(4-Hydroxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione: Contains a hydroxy group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.
7-(4-Methylbenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione: The presence of a methyl group instead of a methoxy group may affect its chemical reactivity and biological properties.
Uniqueness
The presence of the methoxybenzyl group in 7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione enhances its chemical reactivity and potential for biological interactions compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
7-[(4-methoxyphenyl)methyl]-5-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-17-13(19)11-7-15-16-12(11)18(14(17)20)8-9-3-5-10(21-2)6-4-9/h3-7H,8H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYBHXSIAJRNGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NN=C2)N(C1=O)CC3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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